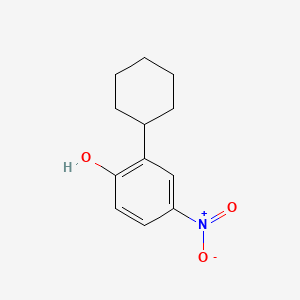

2-Cyclohexyl-4-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h6-9,14H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVRKOUPGWANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211911 | |

| Record name | 2-Cyclohexyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-53-4 | |

| Record name | 2-Cyclohexyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002637838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyl-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2C4G4US97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Aromatic Chemistry Research

Substituted nitrophenols are pivotal in the study of aromatic chemistry. They serve as model compounds for investigating the electronic effects of substituents on the reactivity and properties of the benzene (B151609) ring. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a unique electronic environment that influences electrophilic and nucleophilic aromatic substitution reactions.

Researchers are actively exploring nitrophenols in various contexts. For instance, they are recognized as significant products of the photooxidation of aromatic compounds in the atmosphere and play a role in urban chemistry. mdpi.com The detection of hazardous and explosive nitro-aromatic compounds, including nitrophenols, has become a prominent area of research, leading to the development of advanced sensory materials like metal-organic frameworks (MOFs). acs.org Furthermore, the study of nitrophenols contributes to our understanding of atmospheric chemistry, where they can be formed from the photo-oxidation of aromatic volatile organic compounds (VOCs). copernicus.org The presence of nitrophenols in the environment, often arising from industrial activities and the degradation of pesticides, also drives research into their detection and transformation. pjoes.com

Historical Perspectives on Phenolic and Nitro Aromatic Compounds in Organic Synthesis

The history of phenolic and nitro-aromatic compounds is deeply intertwined with the development of organic synthesis. Phenols, with their characteristic hydroxyl group attached to an aromatic ring, have been fundamental building blocks since the early days of synthetic chemistry. acs.org Historically, they have been crucial for the industrial synthesis of a wide array of chemicals. acs.org

Similarly, aromatic nitro compounds have a long and storied history in organic synthesis, initially gaining prominence as precursors for aromatic amines used in the production of dyes. sci-hub.sescispace.com The synthesis of picric acid (1,3,5-trinitrophenol) in 1771 stands as an early example of a nitroaromatic compound that found use as a yellow dye. nih.gov Over time, the role of nitro compounds has expanded significantly. The activating effect of the nitro group is now widely exploited in various organic reactions, and its ability to be transformed into other functional groups has solidified the importance of nitro compounds in the synthesis of complex molecules. scispace.com

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexyl 4 Nitrophenol

Radical-Mediated Oxidation Mechanisms

The chemical degradation of nitrophenols, including 2-Cyclohexyl-4-nitrophenol, is significantly influenced by radical-mediated oxidation processes. These reactions are critical in environmental chemistry for understanding the fate of such pollutants and in advanced oxidation processes (AOPs) designed for their removal. mdpi.com The primary mechanisms involve highly reactive species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which interact with the nitrophenol structure through distinct pathways.

Research into the oxidation of various nitrophenols provides a framework for understanding the reactivity of the 2-cyclohexyl derivative. The predominant reaction mechanisms are dictated by the nature of the radical species. For instance, the interaction of sulfate radicals with phenol (B47542) is primarily governed by electron transfer, whereas hydroxyl radicals tend to react via electrophilic addition to the aromatic ring. nih.gov

Oxidation by Sulfate Radicals (SO₄•⁻)

Sulfate radical-based AOPs are effective for degrading nitrophenols. nih.gov The principal mechanism involves an initial single electron transfer (SET) from the phenol molecule to the sulfate radical, resulting in the formation of a phenoxy radical. nih.gov This intermediate is a key branching point for subsequent reactions.

The phenoxy radicals can undergo several transformations:

Renitration and Polynitration : In the presence of nitrogen dioxide radicals (NO₂•), which can be formed from the denitration of other nitrophenol molecules, the phenoxy radical can be renitrated. researchgate.netmdpi.com This can lead to the formation of more highly nitrated compounds, such as dinitrophenols and trinitrophenols. researchgate.net

Coupling Reactions : Resonance-stabilized phenoxy radicals can combine to form larger molecules. researchgate.net Computational studies suggest that ortho C-ortho C and ortho C-phenolic O couplings are the most probable pathways, leading to the formation of nitrated biphenyls and diphenyl ethers. researchgate.net

The degradation efficiency of nitrophenols by sulfate radicals has been observed to follow the order: 2-nitrophenol (B165410) > 4-nitrophenol (B140041) > 2,4-dinitrophenol (B41442) > 2,6-dinitrophenol. researchgate.net

Oxidation by Hydroxyl Radicals (•OH)

Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with nitrophenols in the aqueous phase. acs.org Unlike sulfate radicals, the primary mechanism of •OH attack is electrophilic addition to the aromatic ring, leading to the formation of hydroxylated intermediates. nih.govmdpi.com

Key mechanistic steps include:

Hydroxylation : The •OH radical adds to the aromatic ring at positions activated by the hydroxyl group. For a 4-nitrophenol structure, attack at the ortho-position (relative to the -OH group) produces 4-nitrocatechol (B145892). mdpi.comcdc.gov

Denitration : The hydroxylated intermediates can undergo further oxidation. Attack of a second hydroxyl radical at the carbon atom bearing the nitro group can lead to the elimination of the nitro group as a nitrogen dioxide radical (NO₂•) and the formation of compounds like 1,2,4-trihydroxybenzene. mdpi.comacs.org This process can ultimately lead to ring-opening and mineralization to CO₂ and H₂O. mdpi.com

Formation of Quinones : Oxidation of the hydroquinone (B1673460) intermediates can lead to the formation of quinone species, such as dihydroxyquinone, accompanied by the loss of the nitro group. acs.orgcdc.gov

The atmospheric half-life of 4-nitrophenol, when considering its reaction with OH radicals, is estimated to be around 18 days. cdc.gov Aqueous phase oxidation under cloud conditions, however, is a much more significant reactive sink. acs.org

The table below summarizes the primary reaction mechanisms of different radical species with the phenolic moiety, which are applicable to this compound.

| Radical Species | Primary Reaction Mechanism with Phenol Ring | Resulting Intermediate | Common Final Products |

| Sulfate Radical (SO₄•⁻) | Electron Transfer nih.gov | Phenoxy Radical nih.gov | Polynitrophenols, Nitrated Biphenyls, Diphenyl Ethers researchgate.net |

| Hydroxyl Radical (•OH) | Electrophilic Addition nih.govmdpi.com | Phenol-HO-Adduct Radical nih.gov | Nitrocatechols, Hydroquinones, Trihydroxybenzenes mdpi.comcdc.gov |

| Chlorine Radical (Cl•) | Electrophilic Substitution / Addition mdpi.com | Chlorinated Intermediates mdpi.com | Chlorinated Nitrophenols, Chlorinated Dinitrophenols mdpi.com |

Molecular Electronic Structure and Advanced Spectroscopic Characterization Research Oriented

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Identification in Mechanistic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For 2-Cyclohexyl-4-nitrophenol, these methods can provide detailed insights into the vibrational modes of its key bonds and the influence of intramolecular interactions.

Theoretical and Experimental Vibrational Frequencies of Key Bonds

The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of its constituent moieties: the cyclohexyl group, the substituted phenol (B47542) ring, and the nitro group. Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in experimental spectra.

Expected Vibrational Frequencies of Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Phenolic) | Stretching (free) | ~3600 | Medium | Weak |

| O-H (Phenolic) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad | Medium |

| C-H (Cyclohexyl) | Asymmetric Stretching | 2925 - 2950 | Strong | Strong |

| C-H (Cyclohexyl) | Symmetric Stretching | 2850 - 2870 | Strong | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1570 | Very Strong | Medium |

| NO₂ | Symmetric Stretching | 1300 - 1360 | Very Strong | Strong |

| C-N | Stretching | 800 - 900 | Medium | Medium |

| C-O (Phenolic) | Stretching | 1200 - 1260 | Strong | Medium |

Note: These are expected values based on typical ranges for the respective functional groups and may be influenced by the specific molecular environment and intramolecular interactions within this compound.

Spectroscopic Signatures of Intramolecular Interactions

A key feature of this compound is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group (-OH) and the ortho-nitro group (-NO₂). This interaction would lead to a significant red-shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum, typically from around 3600 cm⁻¹ for a free hydroxyl group to the 3200-3500 cm⁻¹ region. The formation of this hydrogen bond can also influence the vibrational frequencies of the nitro group, leading to slight shifts in its symmetric and asymmetric stretching modes.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides critical information about the electronic transitions within a molecule, its excited-state dynamics, and how these are influenced by the molecular environment.

Ultrafast Spectroscopy for Electronic Dynamics and Relaxation Processes

Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are pivotal in studying the electronic dynamics and relaxation pathways of photoexcited molecules. For nitrophenol derivatives, these studies have revealed complex excited-state processes including intramolecular proton transfer, nitro-group twisting, and solvation dynamics. Upon photoexcitation, this compound is expected to undergo rapid relaxation processes, potentially involving an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the nitro group. The dynamics of these processes would occur on the femtosecond to picosecond timescale.

Solvent Effects on Absorption and Emission Spectra

The absorption and emission spectra of this compound are anticipated to exhibit solvatochromism, where the position of the spectral bands is dependent on the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. The study of solvatochromic shifts can provide insights into the change in dipole moment upon electronic excitation.

Expected Solvatochromic Shifts for the Longest Wavelength Absorption Band of this compound

| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) |

| Hexane | 1.88 | ~340 |

| Dichloromethane | 8.93 | ~355 |

| Ethanol | 24.5 | ~365 |

| Acetonitrile | 37.5 | ~370 |

| Water | 80.1 | ~380 |

Note: These are hypothetical values intended to illustrate the expected trend of red-shifting with increasing solvent polarity.

Charge Transfer Characteristics within the Molecular Framework

The electronic spectrum of this compound is expected to be dominated by intramolecular charge transfer (ICT) transitions. The phenol ring, particularly with the electron-donating hydroxyl group, acts as the electron donor, while the electron-withdrawing nitro group serves as the electron acceptor. The longest wavelength absorption band is likely attributable to a π → π* transition with significant ICT character, where electron density is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the phenol ring, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contribution from the nitro group. This charge transfer is a key feature of many nitroaromatic compounds and is responsible for their distinct electronic and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of this compound, advanced NMR techniques offer profound insights into its dynamic behaviors and are crucial for monitoring its synthesis, ensuring purity and optimizing reaction conditions.

While this compound primarily exists in its phenolic form, the presence of the nitro group and the potential for intermolecular interactions can give rise to dynamic processes such as restricted rotation and potential tautomerism, particularly in different solvent environments or temperature ranges. Advanced NMR techniques are pivotal in studying these phenomena.

Variable Temperature (VT) NMR: The rotational freedom around the C-C bond connecting the cyclohexyl ring to the phenol ring may be hindered at low temperatures. VT NMR experiments can provide valuable information on the energy barriers of such conformational changes. blogspot.comox.ac.uk As the temperature is lowered, the rate of rotation may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons of the cyclohexyl group that are otherwise averaged at room temperature. The classic sign of dynamic exchange is a dramatic change in the lineshape as the temperature changes. github.io At low temperatures, it is common to see two distinct chemical shifts, since the dynamic exchange process is slow. At high temperatures, the two signals merge into one signal ("coalescence"). At medium temperatures, the signals become very broad. github.io

2D Exchange Spectroscopy (EXSY): This technique is particularly useful for identifying chemical exchange processes. northwestern.edublogspot.com In a hypothetical scenario where this compound might exhibit a slow equilibrium between two conformational isomers, an EXSY spectrum would show cross-peaks connecting the signals of the exchanging nuclei. chem-station.comjeolusa.com The presence of these cross-peaks provides direct evidence of the dynamic process and allows for the quantification of the exchange rate. The EXSY experiment uses the same pulse sequence as the 2D NOESY experiment, and for small molecules, the cross-peaks resulting from chemical exchange have the opposite phase to those from the Nuclear Overhauser Effect (NOE), allowing for their differentiation. github.ionorthwestern.edu

While less common for simple phenols, tautomerism could be explored, for instance, in derivatives where a Schiff base is formed. In such cases, a phenol-imine to keto-amine tautomerism can exist. Although not directly applicable to this compound itself, the principles of using NMR to study such equilibria are well-established. The chemical shifts of the protons and carbons involved in the tautomeric equilibrium would be highly sensitive to the position of the proton.

To illustrate the potential of VT NMR, a hypothetical dataset is presented below, showing the coalescence of signals for a pair of exchanging protons in a substituted nitrophenol system.

Interactive Table: Hypothetical Variable Temperature 1H NMR Data

| Temperature (°C) | Chemical Shift (ppm) - Site A | Chemical Shift (ppm) - Site B | Linewidth (Hz) | Appearance |

| -40 | 6.80 | 7.20 | 2 | Two sharp singlets |

| -20 | 6.85 | 7.15 | 10 | Two broad singlets |

| 0 | 7.00 | 7.00 | 50 | Coalescence, one very broad singlet |

| 20 | 7.00 | 7.00 | 15 | One broad singlet |

| 40 | 7.00 | 7.00 | 5 | One sharp singlet |

The synthesis of this compound can potentially proceed through two main routes: the Friedel-Crafts alkylation of 4-nitrophenol (B140041) with cyclohexene (B86901) or a cyclohexyl halide, or the nitration of 2-cyclohexylphenol (B93547). Both pathways can lead to a complex mixture of starting materials, intermediates, the desired product, and regioisomeric byproducts. High-resolution NMR is a powerful technique for the real-time monitoring of these reactions and the detailed analysis of the resulting mixtures. nih.govresearchgate.net

Online Reaction Monitoring: The use of online NMR spectroscopy allows for the continuous monitoring of a chemical reaction as it proceeds. europeanpharmaceuticalreview.com This provides valuable kinetic data and insights into the reaction mechanism. For instance, in the nitration of 2-cyclohexylphenol, a mixture of nitric and sulfuric acids is typically used. This can lead to the formation of different regioisomers, such as 2-cyclohexyl-6-nitrophenol, in addition to the desired this compound. Online NMR can track the consumption of the starting material and the formation of the different products over time, enabling the optimization of reaction conditions to maximize the yield of the desired isomer.

Isomer Differentiation: High-resolution ¹H and ¹³C NMR are crucial for distinguishing between the different isomers. creative-biostructure.com The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons. For this compound, the three aromatic protons would exhibit a distinct splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet). In contrast, a different regioisomer, such as 2-cyclohexyl-6-nitrophenol, would show a different set of multiplicities and coupling constants for its aromatic protons.

2D NMR Techniques: In cases of significant signal overlap in the 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between the aromatic protons, confirming their relative positions on the ring. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C resonances. For example, in the synthesis of this compound via Friedel-Crafts alkylation, in situ solid-state NMR spectroscopy could be a powerful tool to understand the reaction mechanism, as has been demonstrated for similar phenol alkylations. pnnl.gov

A hypothetical ¹H NMR data table for the potential products of the nitration of 2-cyclohexylphenol is presented below to illustrate how NMR can be used to differentiate between the isomers.

Interactive Table: Hypothetical 1H NMR Data for Nitration Products of 2-Cyclohexylphenol

| Compound | Aromatic Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| This compound | H-3 | 8.10 | d | 2.5 |

| H-5 | 7.95 | dd | 9.0, 2.5 | |

| H-6 | 7.20 | d | 9.0 | |

| 2-Cyclohexyl-6-nitrophenol | H-3 | 7.80 | dd | 8.0, 1.5 |

| H-4 | 7.10 | t | 8.0 | |

| H-5 | 7.50 | dd | 8.0, 1.5 |

Computational and Quantum Chemical Investigations of 2 Cyclohexyl 4 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that makes it suitable for studying molecules of this size. A typical DFT investigation of 2-Cyclohexyl-4-nitrophenol would involve the following analyses.

Optimized Geometries and Conformational Preferences

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. For this compound, this would involve exploring the different possible conformations arising from the rotation of the cyclohexyl ring relative to the phenol (B47542) ring, as well as the orientation of the hydroxyl and nitro groups.

DFT calculations, often using a functional like B3LYP paired with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimizations for various starting conformations. The goal is to locate the global minimum on the potential energy surface, which corresponds to the most stable arrangement of the atoms. The results of such an analysis would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-O (hydroxyl) | Data not available | | | | O-H (hydroxyl) | Data not available | | | | C-N (nitro) | Data not available | | | | N-O (nitro) | Data not available | | | | | | C-C-O (hydroxyl) | Data not available | | | | C-C-N (nitro) | Data not available | | | | | O-C-C-C (phenol ring) | Data not available | | | | | C-C-C-C (cyclohexyl ring) | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound is not available.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, and Charge Distribution

Understanding the electronic properties of a molecule is key to predicting its reactivity and spectroscopic behavior. DFT calculations provide valuable insights into the electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap , is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

Analysis of the molecular orbitals would reveal the distribution of electron density. For this compound, it would be expected that the HOMO is localized primarily on the electron-rich phenol ring and the hydroxyl group, while the LUMO would likely be centered on the electron-withdrawing nitro group.

Furthermore, a Natural Bond Orbital (NBO) analysis would provide a detailed picture of the charge distribution on each atom, offering insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound is not available.

Prediction of Spectroscopic Properties (UV-Vis, IR, Raman)

DFT methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. This would help in understanding the electronic excitations within the molecule.

IR and Raman Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, theoretical infrared (IR) and Raman spectra can be generated. This analysis is invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods could provide further insights into the behavior of this compound.

Reaction Pathway Mapping and Transition State Characterization

Ab initio methods, which are based on first principles without empirical parameterization, could be employed to study potential chemical reactions involving this compound. This would involve mapping the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. Characterizing the geometry and energy of the transition state is essential for understanding the reaction mechanism and predicting its feasibility.

Thermodynamic and Kinetic Parameters of Transformations

Once the stationary points on the potential energy surface are located, it is possible to calculate important thermodynamic and kinetic parameters.

Thermodynamic Parameters: Quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be computed to determine the spontaneity and energy balance of a transformation.

Kinetic Parameters: The energy barrier of a reaction, determined by the energy difference between the reactants and the transition state, allows for the estimation of the reaction rate constant using transition state theory.

Semi-empirical methods, which are computationally less demanding than DFT and ab initio methods due to the use of empirical parameters, could be used for preliminary explorations of large conformational spaces or for studying very large systems involving this compound. However, the accuracy of these methods is generally lower.

Chemistry of Derivatives and Analogues of 2 Cyclohexyl 4 Nitrophenol

Synthesis and Chemical Properties of Ring-Substituted Analogues

The aromatic ring of 2-Cyclohexyl-4-nitrophenol is amenable to electrophilic substitution, although the reaction's facility and regioselectivity are influenced by the existing substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The cyclohexyl group is a weakly activating ortho-, para-director, while the nitro group is a strong deactivating group, directing electrophiles to the meta position. The cumulative effect of these groups dictates the outcomes of halogenation, alkylation, and acylation reactions.

Halogenated Derivatives: Synthesis and Reactivity

The introduction of halogen atoms onto the this compound scaffold proceeds via electrophilic aromatic substitution. The directing effects of the hydroxyl (-OH), cyclohexyl (-C₆H₁₁), and nitro (-NO₂) groups determine the position of substitution. The -OH group strongly activates the positions ortho and para to it (positions 6 and 4). Position 4 is already substituted. The -NO₂ group deactivates the ring and directs incoming groups to the meta position (position 6). Therefore, halogenation is strongly favored at the C6 position, which is ortho to the hydroxyl group and meta to the nitro group.

Common halogenating agents can be employed for this purpose. For instance, bromination can be achieved using bromine in a suitable solvent like acetic acid or dichloromethane. Chlorination can be carried out using sulfuryl chloride (SO₂Cl₂) or elemental chlorine.

Representative Halogenation Reaction:

The reactivity of the resulting halogenated derivatives is characteristic of halo-nitrophenols. The presence of the electron-withdrawing nitro group and the halogen atom makes the phenolic proton more acidic compared to the parent compound. Furthermore, the halogen atom can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally difficult. The introduction of a halogen can also influence the biological activity and the physical properties of the molecule, such as its lipophilicity and crystal packing. nih.govmdpi.com

Alkylated and Acylated Derivatives: Synthesis and Functional Group Transformations

Friedel-Crafts alkylation and acylation reactions are cornerstone methods for attaching alkyl and acyl groups to aromatic rings. wikipedia.org However, their application to phenols can be complex. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pairs on the phenolic oxygen, deactivating the ring towards the desired C-alkylation or C-acylation. stackexchange.comcurlyarrows.com Often, O-acylation occurs to form a phenyl ester, which can then undergo a Fries rearrangement under the reaction conditions to yield the C-acylated product (a hydroxyarylketone). stackexchange.com

Given the presence of the strongly deactivating nitro group, Friedel-Crafts reactions on this compound are expected to be sluggish. If the reaction proceeds, substitution would likely occur at the C6 position, directed by the powerful hydroxyl group. Alternative methods using Brønsted acids or more reactive solid acid catalysts might be more effective for the alkylation of substituted phenols. jk-sci.comresearchgate.netunive.it

Functional Group Transformations: The derivatives of this compound possess functional groups that can be readily transformed into other moieties, opening pathways to a wider range of compounds.

Reduction of the Nitro Group: The nitro group is easily reduced to a primary amine (-NH₂) using various reagents. Common methods include catalytic hydrogenation (H₂ over Pd, Pt, or Ni), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.orgyoutube.com This transformation yields 4-amino-2-cyclohexylphenol (B3058933), a key intermediate for synthesizing dyes, pharmaceuticals, and other complex molecules.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether (O-alkylation) or an ester (O-acylation). For example, Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) would yield an alkoxy derivative.

Transformations of Halogenated Derivatives: A halogen at the C6 position can potentially be replaced via nucleophilic substitution or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, further functionalizing the molecule.

Interactive Data Table: Functional Group Transformations

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or Fe, HCl | Amino (-NH₂) |

| Hydroxyl (-OH) | R-X, Base (e.g., NaH) | Ether (-OR) |

| Hydroxyl (-OH) | Acyl chloride, Pyridine | Ester (-OCOR) |

| Halogen (-X) | Various (e.g., Pd-catalyzed cross-coupling) | Various (e.g., -Alkyl, -Aryl) |

Formation and Reactivity of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. isca.in These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. derpharmachemica.commdpi.com

Condensation Reactions with Amines

To form a Schiff base from this compound, a carbonyl group must first be introduced onto the aromatic ring. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, using chloroform (B151607) (CHCl₃) and a strong base. nrochemistry.comwikipedia.orgmychemblog.com This reaction introduces a formyl (-CHO) group selectively at the position ortho to the hydroxyl group. Applying this to this compound would yield 3-cyclohexyl-2-hydroxy-5-nitrobenzaldehyde .

This aldehyde can then undergo a condensation reaction with a primary amine (R-NH₂) to form the corresponding Schiff base derivative. The reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol.

General Synthesis of Schiff Base Derivatives:

Formylation: this compound → 3-Cyclohexyl-2-hydroxy-5-nitrobenzaldehyde (via Reimer-Tiemann reaction)

Condensation: 3-Cyclohexyl-2-hydroxy-5-nitrobenzaldehyde + R-NH₂ → Schiff Base

Interactive Data Table: Examples of Schiff Base Synthesis

| Amine Reactant (R-NH₂) | R Group | Resulting Schiff Base |

| Aniline | Phenyl | N-(phenyl)-3-cyclohexyl-5-nitrosalicylideneimine |

| Ethylamine | Ethyl | N-(ethyl)-3-cyclohexyl-5-nitrosalicylideneimine |

| o-Phenylenediamine | 2-aminophenyl | N,N'-bis(3-cyclohexyl-5-nitrosalicylidene)-1,2-phenylenediamine |

Coordination Chemistry of Schiff Base Ligands derived from this compound

Schiff bases derived from salicylaldehyde (B1680747) and its analogues are versatile chelating ligands. tandfonline.comresearchgate.net The Schiff bases of 3-cyclohexyl-2-hydroxy-5-nitrobenzaldehyde can coordinate to metal ions through the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group, forming a stable six-membered chelate ring.

These ligands can be bidentate (for simple amines) or tetradentate (if derived from diamines like ethylenediamine (B42938) or o-phenylenediamine), coordinating to a central metal ion. derpharmachemica.com This leads to the formation of metal complexes with various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and the stoichiometry of the ligand. derpharmachemica.comresearchgate.net The presence of the cyclohexyl group can impart increased solubility in organic solvents and steric influence on the complex's geometry, while the nitro group can modulate the electronic properties of the ligand and the resulting complex.

Interactive Data Table: Potential Metal Complexes

| Metal Ion | Ligand Stoichiometry (Metal:Ligand) | Possible Geometry |

| Cu(II) | 1:2 (bidentate ligand) | Square Planar |

| Ni(II) | 1:2 (bidentate ligand) | Square Planar or Tetrahedral |

| Co(II) | 1:2 (bidentate ligand) | Tetrahedral or Octahedral |

| Zn(II) | 1:2 (bidentate ligand) | Tetrahedral |

| Cu(II) | 1:1 (tetradentate ligand) | Square Planar |

Polymeric and Supramolecular Assemblies Incorporating this compound Units

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses several features that make it an interesting building block for such assemblies. The phenolic hydroxyl group is an excellent hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors. These interactions can lead to the formation of well-defined structures like dimers, chains, or networks in the solid state. nih.gov

Furthermore, the aromatic ring can participate in π-π stacking interactions, which, in conjunction with hydrogen bonding, can direct the self-assembly process. The bulky cyclohexyl group can influence the packing arrangement, potentially creating channels or cavities within the supramolecular lattice.

In the realm of polymer chemistry, this compound can be incorporated into polymer backbones or as pendant groups. mdpi.comnih.gov For instance, after reducing the nitro group to an amine, the resulting 4-amino-2-cyclohexylphenol could be used as a monomer in polymerization reactions, such as in the formation of polyamides or polyimides. Phenolic compounds are also used in the synthesis of phenol-aldehyde resins and polyurethanes. mdpi.com The unique combination of a bulky non-polar group (cyclohexyl) and polar functionalities (hydroxyl and nitro/amino) could impart interesting properties to the resulting polymers, such as altered solubility, thermal stability, and mechanical characteristics. mdpi.com

Synthesis of Monomers for Polymerization Studies

The transformation of this compound into a polymerizable monomer requires the introduction of a reactive functional group, such as a vinyl, acrylate (B77674), or methacrylate (B99206) moiety, onto the molecule. The phenolic hydroxyl group is the most convenient site for such modifications. Standard organic synthesis protocols can be adapted to create monomers suitable for various polymerization techniques, including free-radical polymerization, ring-opening polymerization (ROP), and others.

Acrylate and Methacrylate Monomers:

A common and straightforward method to impart polymerizability to phenolic compounds is through esterification of the hydroxyl group with acryloyl chloride or methacryloyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

The synthesis of 2-cyclohexyl-4-nitrophenyl acrylate would proceed by reacting this compound with acryloyl chloride. This approach is analogous to established methods for producing acrylates from other cyclic alcohols and phenols. For instance, cyclohexyl acrylate can be synthesized via alcoholysis of methyl acrylate with cyclohexanol. google.com Similarly, various polycyclic acrylic monomers have been prepared by the addition of acrylic or methacrylic acid to cycloalkenes. researchgate.net These established routes underscore the feasibility of applying similar esterification strategies to this compound.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product (Monomer) | Polymerization Method |

| This compound | Acryloyl Chloride | Triethylamine | 2-Cyclohexyl-4-nitrophenyl acrylate | Free-Radical Polymerization |

| This compound | Methacryloyl Chloride | Triethylamine | 2-Cyclohexyl-4-nitrophenyl methacrylate | Free-Radical Polymerization |

| This compound | Glycidyl Methacrylate | Base Catalyst | Glycidyl ether derivative | Ring-Opening Polymerization |

Vinyl Ether Monomers:

Another important class of monomers are vinyl ethers, which can be synthesized from alcohols and phenols. The synthesis of a vinyl ether derivative of this compound would introduce a vinyl ether group (-O-CH=CH₂) by targeting the phenolic hydroxyl. Several methods exist for this transformation, including palladium-catalyzed transetherification with a vinyl ether like ethyl vinyl ether, or direct vinylation using acetylene (B1199291) chemistry. academie-sciences.frrsc.org A two-step synthesis, involving the reaction with ethylene (B1197577) dichloride to form a beta-chloroethoxyphenetole intermediate followed by dehydrochlorination with a strong base, is also a viable pathway. ubc.ca These monomers are valuable for cationic polymerization.

| Starting Material | Reagent(s) | Key Intermediate | Product (Monomer) | Polymerization Method |

| This compound | Ethylene Dichloride, KOH | 1-(beta-chloroethoxy)-2-cyclohexyl-4-nitrobenzene | 2-Cyclohexyl-4-nitrophenyl vinyl ether | Cationic Polymerization |

| This compound | Ethyl Vinyl Ether, Pd-catalyst | N/A | 2-Cyclohexyl-4-nitrophenyl vinyl ether | Cationic Polymerization |

The resulting monomers, whether acrylate, methacrylate, or vinyl ether derivatives, can then be used in polymerization reactions to create novel functional polymers. The bulky cyclohexyl group and the polar nitro group incorporated into the polymer side chains would be expected to significantly influence the material's final properties, such as its glass transition temperature, solubility, and optical characteristics.

Self-Assembly driven by Hydrogen Bonding and π-π Stacking

The molecular structure of this compound contains all the necessary components to act as a building block for supramolecular assemblies. The formation of these higher-order structures is governed by specific and directional non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding:

As a derivative of 4-nitrophenol (B140041), this compound is expected to exhibit strong intermolecular hydrogen bonding. In 4-nitrophenol and its derivatives, the hydroxyl group (-OH) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) serve as hydrogen bond acceptors. nih.govresearchgate.net This donor-acceptor pairing leads to the formation of extended chains or sheets in the solid state, significantly influencing the crystal packing and physical properties of the material. researchgate.net The para-position of the nitro group relative to the hydroxyl group prevents the formation of intramolecular hydrogen bonds, thereby favoring these intermolecular interactions. wikipedia.org The presence of the cyclohexyl group at the ortho-position is not expected to disrupt this primary hydrogen-bonding motif, although it will introduce significant steric influence on the resulting supramolecular architecture.

π-π Stacking:

The aromatic ring of this compound is the basis for π-π stacking interactions. These interactions are significantly enhanced by the presence of the electron-withdrawing nitro group. The nitro group reduces the electron density of the aromatic ring, creating a "π-acidic" or electron-deficient character. chemrxiv.orgnih.gov This allows for strong electrostatic interactions with the electron-rich regions of adjacent aromatic rings in either a parallel-displaced or T-shaped arrangement. researchgate.net Computational and experimental studies on various nitroaromatics have confirmed that the nitro group plays a crucial role in inducing and strengthening π-stacking interactions, which are fundamental to the molecular packing in the solid state. researchgate.netresearchgate.net

| Interaction Type | Participating Groups | Role in Self-Assembly | Modulating Factors |

| Hydrogen Bonding | Phenolic -OH (donor) and Nitro -NO₂ (acceptor) | Forms directional, one- or two-dimensional chains and sheets. Primary organizing force. | Steric hindrance from the ortho-cyclohexyl group may affect the geometry of the hydrogen-bonded network. |

| π-π Stacking | Aromatic rings | Stabilizes the assembly in three dimensions through stacking of the hydrogen-bonded layers. | The electron-withdrawing nitro group strongly enhances stacking. The cyclohexyl group may influence the stacking distance and geometry. |

| Hydrophobic Interactions | Cyclohexyl groups | Can lead to the segregation of non-polar groups, influencing the overall packing and morphology of the assembly. | Size and conformation of the cyclohexyl ring. |

Applications in Chemical Research and Advanced Materials

2-Cyclohexyl-4-nitrophenol as a Building Block in Complex Organic Synthesis

Detailed research on the application of this compound as a key building block in complex organic synthesis is limited in publicly accessible scientific literature. The potential utility of this compound is inferred from the reactivity of its constituent functional groups—the hydroxyl, nitro, and cyclohexyl moieties—but specific examples of its use are not readily found.

No specific studies have been identified that describe the use of this compound as a direct precursor for the synthesis of nitrogen-containing heterocycles. In principle, the nitro group could be reduced to an amine, which could then participate in cyclization reactions to form various heterocyclic systems. However, documented examples of this transformation for this particular compound are not available.

There is no available research demonstrating the use of this compound as a reagent in multi-component reactions (MCRs). MCRs are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. uclouvain.begoogle.com While phenols and nitro compounds can be utilized in various MCRs, the specific participation of this compound in such reactions has not been reported.

Role in the Development of Catalytic Systems (Mechanistic Focus)

The role of this compound in the development of catalytic systems, particularly with a focus on mechanistic studies, is not well-documented.

While the catalytic reduction of nitrophenols is a widely studied model reaction for evaluating the efficiency of new catalysts, specific kinetic and mechanistic studies employing this compound as the substrate are not found in the literature. Such studies typically involve monitoring the reduction of the nitro group to an amino group in the presence of a catalyst and a reducing agent.

| Typical Model Reaction for Nitrophenol Reduction | |

| Substrate | 4-Nitrophenol (B140041) |

| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄) |

| Catalyst | Metal nanoparticles (e.g., Au, Ag, Pd) |

| Monitoring Technique | UV-Vis Spectroscopy |

This table represents a general model reaction and does not imply the use of this compound in such studies based on available literature.

There is no evidence in the scientific literature to suggest that this compound has been employed as a ligand in organometallic chemistry research. The phenolic oxygen atom has the potential to coordinate with metal centers, but its application in this context has not been explored or reported.

Research into Optoelectronic Materials and Sensors (Mechanistic/Design Focus)

No specific research has been published on the investigation of this compound for applications in optoelectronic materials or sensors. The design of such materials often relies on molecules with specific electronic and photophysical properties, such as extended conjugation, which are not prominent features of this compound. ossila.com While various phenolic and nitro-substituted compounds are investigated for sensor applications, google.com there are no reports of this compound being used for this purpose.

Chromophoric Properties for Material Design

The coloration and light-absorbing capabilities of organic molecules, known as their chromophoric properties, are intrinsically linked to their electronic structure. In this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon the absorption of light, a phenomenon that is central to the color of many organic dyes and pigments.

The presence of the cyclohexyl group at the ortho position introduces significant steric hindrance. This bulkiness can force the nitro group to twist out of the plane of the benzene (B151609) ring, which in turn can affect the extent of electronic conjugation and, consequently, the energy of the electronic transitions. Generally, alkyl groups are electron-donating by induction, which can also subtly influence the electronic environment of the aromatic system.

The absorption spectrum of nitrophenols is characterized by distinct bands in the ultraviolet-visible region. For instance, 4-nitrophenol exhibits a strong absorption band that shifts to a longer wavelength (a bathochromic or red shift) upon deprotonation of the phenolic hydroxyl group, resulting in a visible color change from colorless to yellow. This is due to the increased electron-donating ability of the resulting phenoxide ion, which enhances the ICT to the nitro group. While specific experimental data for this compound is not extensively documented in publicly available literature, it is anticipated to exhibit similar pH-dependent chromophoric behavior.

The table below provides a hypothetical comparison of the spectral properties of 4-nitrophenol and the expected properties of this compound, illustrating the potential influence of the cyclohexyl substituent.

| Compound | Substituents | Expected λmax (nm) - Protonated | Expected λmax (nm) - Deprotonated | Key Influencing Factors |

|---|---|---|---|---|

| 4-Nitrophenol | -OH, -NO2 | ~317 | ~405 | Intramolecular Charge Transfer (ICT) |

| This compound | -OH, -NO2, -C6H11 | Slightly altered from 4-nitrophenol | Slightly altered from 4-nitrophenol | ICT, Steric hindrance from cyclohexyl group potentially affecting planarity and conjugation, Inductive effect of the alkyl group |

The design of advanced materials, such as nonlinear optical (NLO) materials and photochromic systems, often relies on molecules with pronounced ICT characteristics. The tunable electronic properties of this compound, potentially influenced by the steric and electronic effects of its substituents, make it a candidate for investigation in these areas.

Sensing Mechanisms Based on Chemical Transformations of Nitrophenol Moieties

The nitrophenol functional group can undergo a variety of chemical transformations that lead to detectable changes in optical or electrochemical signals, forming the basis for chemical sensors. The presence of the nitro group makes the aromatic ring susceptible to both reduction and, under certain conditions, nucleophilic attack, while the phenolic hydroxyl group can be involved in acid-base and oxidation reactions.

Reduction of the Nitro Group: A common sensing strategy for nitrophenols involves the chemical or electrochemical reduction of the nitro group (-NO2) to an amino group (-NH2). This transformation significantly alters the electronic properties of the molecule, leading to a change in its absorption spectrum (colorimetric sensing) or a measurable electrical current (electrochemical sensing).

For example, the reduction of a nitrophenol typically causes a disappearance of the characteristic yellow color of the nitrophenolate ion. This principle can be harnessed to detect the presence of reducing agents or to quantify the nitrophenol itself. The general reaction is as follows:

R-NO2 + 6H+ + 6e- → R-NH2 + 2H2O

The steric bulk of the cyclohexyl group in this compound could potentially influence the rate of this reduction by sterically hindering the approach of a reducing agent or affecting the interaction with an electrode surface.

Oxidation of the Phenolic Group: The phenolic hydroxyl group can be electrochemically oxidized. The potential at which this oxidation occurs can be influenced by the other substituents on the aromatic ring. The electron-withdrawing nitro group makes the oxidation of the hydroxyl group more difficult compared to phenol (B47542) itself. The presence of the electron-donating cyclohexyl group would be expected to slightly counteract this effect. Electrochemical sensors can be designed based on the detection of the current generated during this oxidation process.

The following table summarizes potential sensing mechanisms involving the chemical transformations of the nitrophenol moiety in this compound.

| Sensing Mechanism | Chemical Transformation | Detectable Signal | Potential Influence of Cyclohexyl Group |

|---|---|---|---|

| Colorimetric Sensing | Reduction of the nitro group to an amino group | Change in UV-Vis absorption spectrum (color change) | Steric hindrance may affect reaction kinetics. |

| Electrochemical Sensing (Reduction) | Electrochemical reduction of the nitro group | Cathodic current | May influence the interaction with the electrode surface and the reduction potential. |

| Electrochemical Sensing (Oxidation) | Electrochemical oxidation of the hydroxyl group | Anodic current | Inductive effect may slightly lower the oxidation potential. Steric effects could influence electrode interaction. |

Environmental Transformation Pathways of 2 Cyclohexyl 4 Nitrophenol Mechanistic Focus

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of organic pollutants. For 2-cyclohexyl-4-nitrophenol, this can occur through direct absorption of solar radiation or via indirect photosensitized reactions.

Direct photolysis involves the absorption of a photon by the this compound molecule, leading to its excitation and subsequent chemical transformation. Nitrophenols, including this compound, exhibit strong absorption in the near-UV region of the solar spectrum, making direct photolysis a viable degradation pathway in sunlit surface waters. rsc.orguci.edu

The primary photochemical reaction for nitrophenols is often the homolytic cleavage of the C-NO2 bond or the O-H bond. For ortho-nitrophenols, intramolecular hydrogen transfer from the hydroxyl group to the nitro group can lead to the formation of nitrous acid (HONO). rsc.org While this compound is a para-substituted nitrophenol, the photochemical generation of reactive species is a key transformation process. Studies on 4-nitrophenol (B140041) have shown that photolysis can lead to the formation of various intermediates. The degradation of nitrobenzene (B124822) and nitrophenols has been observed to follow zero-order kinetics in some studies. sciengine.com The quantum yields for the removal of nitrophenols are typically in the range of 10⁻³ to 10⁻⁴. sciengine.com

Table 1: Illustrative Photolysis Data for Related Nitrophenols

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Half-life (t½) | Reference |

|---|---|---|---|---|

| 2-Nitrophenol (B165410) | 280-410 | 10⁻⁵ - 10⁻³ | - | rsc.org |

| 4-Nitrophenol | 280-410 | 10⁻⁴ - 10⁻³ | - | rsc.org |

| 4-Nitrocatechol (B145892) | Actinic | - | 16-24 days | uci.edu |

Note: This data is for related compounds and serves as an estimate for the potential behavior of this compound. The actual rates will be influenced by the cyclohexyl substituent.

In natural waters, dissolved organic matter (DOM) can act as a photosensitizer. Upon absorbing sunlight, DOM can generate reactive species such as singlet oxygen (¹O₂), triplet excited states of DOM (³DOM*), and hydroxyl radicals (•OH), which can then react with and degrade this compound. researchgate.netacs.orgresearchgate.netnih.gov

The interaction with ³DOM* is a significant pathway for the indirect phototransformation of phenolic compounds. acs.org This process typically involves an electron transfer from the phenolate (B1203915) form of the molecule to the excited sensitizer, leading to the formation of a phenoxyl radical. The subsequent reactions of this radical drive the degradation process. The efficiency of photosensitized degradation is highly dependent on the composition of the DOM and the pH of the water, which affects the speciation of the nitrophenol. acs.orgfigshare.com

Oxidative Degradation Processes

Oxidative processes, involving highly reactive species like hydroxyl radicals and ozone, are major contributors to the transformation of this compound in both atmospheric and aquatic environments.

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that reacts rapidly with a wide range of organic compounds. taylorandfrancis.com In the case of this compound, the reaction with •OH is expected to be a primary degradation pathway. The reaction is initiated by the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. copernicus.orgresearchgate.net

This intermediate can then undergo further reactions, such as the elimination of a water molecule to form a phenoxyl radical or reaction with molecular oxygen to yield hydroxylated products. For 4-nitrophenol, the formation of 4-nitrocatechol is a major product of this reaction. copernicus.orgresearchgate.net The rate of reaction is influenced by pH, with the deprotonated phenolate form often being more reactive.

Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Phenolic Compounds

| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Phenol (B47542) | 1.4 x 10¹⁰ | 298 | rsc.org |

| 4-Nitrophenol | 2.6 x 10⁹ | 298 | researchgate.net |

| Formate | 2.4 x 10⁹ | 298 | rsc.org |

| tert-Butanol | 5.0 x 10⁸ | 298 | rsc.org |

Note: The presence of the cyclohexyl group on this compound may influence the reaction rate constant compared to 4-nitrophenol.

Ozone (O₃) is a strong oxidant used in water treatment and is also present in the atmosphere. The reaction of ozone with phenolic compounds can proceed through two main pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly at higher pH. acs.orgnih.gov

For p-nitrophenol, ozonation leads to the formation of a variety of intermediates. The initial attack of ozone is typically at the ortho and para positions to the hydroxyl group, leading to hydroxylation of the aromatic ring. tandfonline.comresearchgate.net Identified intermediates from the ozonation of p-nitrophenol include 4-nitrocatechol, catechol, hydroquinone (B1673460), and p-benzoquinone. nih.govtandfonline.com Further oxidation leads to the opening of the aromatic ring and the formation of smaller organic acids such as maleic, fumaric, oxalic, and formic acids before eventual mineralization to CO₂ and H₂O. nih.govresearchgate.net

Table 3: Major Intermediates Identified in the Ozonation of p-Nitrophenol

| Intermediate Compound | Chemical Formula |

|---|---|

| 4-Nitrocatechol | C₆H₅NO₄ |

| Catechol | C₆H₆O₂ |

| Hydroquinone | C₆H₆O₂ |

| p-Benzoquinone | C₆H₄O₂ |

| Maleic Acid | C₄H₄O₄ |

| Fumaric Acid | C₄H₄O₄ |

| Oxalic Acid | C₂H₂O₄ |

Chemodegradation in Aqueous Systems: Hydrolysis and Other Abiotic Pathways

Chemodegradation refers to the breakdown of a compound through chemical reactions other than oxidation or photodegradation. For this compound, hydrolysis is a potential, though likely slow, abiotic degradation pathway.

Hydrolysis is the reaction with water that can lead to the cleavage of chemical bonds. For nitrophenyl compounds, the lability of the nitro group or other substituents can be a factor. However, the C-N bond in nitroaromatic compounds is generally resistant to hydrolysis under typical environmental conditions. Studies on nitrobenzene have shown no significant hydrolysis by alkali. uni.edu The hydrolysis of nitrophenyl esters has been studied, but this involves the cleavage of an ester linkage rather than the aromatic ring or the nitro group itself. researchgate.net

The rate of hydrolysis is highly dependent on pH and temperature. For many organic compounds, hydrolysis follows pseudo-first-order kinetics and can be catalyzed by acids or bases. viu.ca While direct hydrolysis of the nitrophenol ring of this compound is expected to be a minor environmental fate pathway compared to photodegradation and oxidation, it cannot be entirely ruled out over long time scales, particularly under extreme pH conditions.

Advanced Analytical Methodologies for Mechanistic Elucidation in Research

Hyphenated Chromatographic Techniques (GC-MS, LC-MS) for Reaction Pathway Analysis

Hyphenated chromatography-mass spectrometry techniques are indispensable tools for separating complex mixtures and providing structural information on individual components. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for less volatile or thermally labile substances. researchgate.netmdpi.com

In a typical reaction involving 2-Cyclohexyl-4-nitrophenol, such as its catalytic reduction, a primary objective is to identify all chemical species present in the reaction vessel over time. Aliquots can be taken from the reaction mixture at various intervals, quenched to halt the reaction, and analyzed.

GC-MS analysis would involve separating the components on a capillary column followed by ionization and mass analysis. researchgate.net The resulting mass spectra provide a molecular fingerprint for each compound, allowing for the identification of the starting material, the final product (e.g., 2-Cyclohexyl-4-aminophenol), and any reaction intermediates, such as the corresponding hydroxylamine derivative.

LC-MS, particularly with techniques like Ultra-Performance Liquid Chromatography (UPLC-MS/MS), offers high resolution and sensitivity for analyzing complex mixtures. researchgate.net This method is adept at separating and identifying polar, non-volatile intermediates that may not be amenable to GC analysis. Quantitative analysis can be performed by creating calibration curves for known standards, allowing researchers to determine the concentration of each species at different reaction times. researchgate.net

Table 1: Hypothetical LC-MS Data for the Catalytic Reduction of this compound

| Compound Name | Retention Time (min) | [M+H]⁺ (m/z) | Role |

|---|---|---|---|

| This compound | 8.2 | 222.1 | Starting Material |

| 2-Cyclohexyl-4-hydroxylaminophenol | 6.5 | 208.1 | Intermediate |

This interactive table presents hypothetical data illustrating how LC-MS can distinguish between the starting material, a potential intermediate, and the final product based on their distinct retention times and mass-to-charge ratios.

By systematically collecting and analyzing samples over the course of a reaction, a kinetic profile can be constructed. Plotting the concentration of reactants, intermediates, and products as a function of time provides critical insights into the reaction pathway. This time-resolved data helps to determine reaction rates, identify rate-limiting steps, and validate proposed mechanisms. For example, the transient nature of an intermediate is confirmed if its concentration is observed to rise and then fall as the reaction progresses toward the final product.

Real-Time Spectroscopic Monitoring of Reactions (e.g., in situ IR, UV-Vis)

Real-time spectroscopic techniques allow for the continuous monitoring of a reaction as it occurs, without the need for sampling. This provides a dynamic view of the chemical transformation.

In situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful method for tracking changes in functional groups. rsc.org An IR probe inserted directly into the reaction vessel can monitor the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (–NO₂) in this compound (typically around 1500-1300 cm⁻¹) and the appearance of the N-H stretching vibrations of the amino group (–NH₂) in the product (around 3500-3300 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for monitoring reactions involving chromophoric species like nitrophenols. metrohm.com The 4-nitrophenolate ion, formed under basic conditions, has a strong absorbance peak around 400 nm. researchgate.netresearchgate.net The reduction of the nitro group leads to the disappearance of this peak, which can be monitored in real-time to determine reaction kinetics. The formation of the aminophenol product can also be tracked by the appearance of its characteristic absorption peaks at lower wavelengths. researchgate.net

Table 2: Illustrative Time-Resolved UV-Vis Absorbance Data for a Reaction of this compound

| Time (seconds) | Absorbance at 400 nm (Reactant) | Absorbance at 300 nm (Product) |

|---|---|---|

| 0 | 1.25 | 0.05 |

| 30 | 0.98 | 0.28 |

| 60 | 0.72 | 0.51 |

| 120 | 0.35 | 0.88 |

| 240 | 0.08 | 1.15 |

This interactive table simulates the data obtained from real-time UV-Vis monitoring, showing the decrease in reactant concentration and the corresponding increase in product concentration over time.

Isotopic Labeling Studies for Elucidating Reaction Mechanisms

Isotopic labeling is a definitive technique used to trace the path of atoms throughout a chemical reaction. ias.ac.inslideshare.net By replacing an atom in the this compound molecule with one of its heavier, stable isotopes (e.g., replacing ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O), its fate can be tracked using mass spectrometry or NMR spectroscopy. researchgate.netresearchgate.net

For instance, to confirm the mechanism of a denitrification reaction, one could synthesize 2-Cyclohexyl-4-nitro(¹⁵N)phenol. If the proposed mechanism involves the cleavage of the C–N bond, the ¹⁵N label would be found in the resulting nitrogen-containing byproduct. Analysis of the product mixture by mass spectrometry would show a molecular ion peak one mass unit higher than that expected from the unlabeled compound, confirming the atomic pathway. researchgate.net Similarly, labeling the phenolic oxygen with ¹⁸O can provide insights into reactions involving the hydroxyl group, such as etherification or esterification. acs.org

Table 3: Expected Mass Shifts in Isotopic Labeling Experiment

| Compound | Labeling Isotope | Unlabeled m/z | Labeled m/z | Mass Shift |

|---|---|---|---|---|

| This compound | ¹⁵N in NO₂ | 221 | 222 | +1 |

| This compound | ¹⁸O in OH | 221 | 223 | +2 |

This interactive table demonstrates the expected changes in mass-to-charge ratio (m/z) for isotopically labeled this compound and its potential reaction products, which provides unambiguous evidence for specific bond-breaking and bond-forming events.

Future Research Directions and Unexplored Chemical Spaces

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Selectivity

The current synthesis of substituted phenols, including 2-Cyclohexyl-4-nitrophenol, often relies on traditional methods that may involve harsh conditions or generate significant waste. nih.govpaspk.org Future research will likely focus on developing greener, more sustainable synthetic protocols.

Key areas for exploration include:

Catalytic Systems: The development of novel catalysts is crucial. This includes exploring zeolite-based solid acid catalysts, which have shown promise in the economical production of nitrophenols, and metal-free systems to improve the selectivity and yield of nitration and reduce environmental impact. paspk.orgresearchgate.net

Alternative Reagents: Research into alternative, less hazardous reagents is a priority. For instance, methods utilizing hydrogen peroxide as a green oxidant for the ipso-hydroxylation of arylboronic acids represent a promising alternative to traditional phenol (B47542) synthesis routes. nih.gov Such methodologies could be adapted for the synthesis of cyclohexyl-substituted phenols, offering lower toxicity and greater functional group tolerance.

Process Optimization: Investigations into controlled physical parameters, such as temperature and reaction time, can lead to more economical and selective production of nitrophenols. paspk.org Future studies could apply these principles to optimize the synthesis of this compound, potentially increasing yields and minimizing side reactions.

Regiochemical Control: Achieving precise control over the position of substituents on the phenol ring is a persistent challenge in organic synthesis. oregonstate.edu Future synthetic strategies will likely focus on methods that offer complete regiochemical control, perhaps through advanced directing groups or cycloaddition cascades, to selectively synthesize isomers like this compound. oregonstate.edu

Deeper Mechanistic Understanding of Complex Reaction Systems Involving the Cyclohexyl and Nitro Groups

The interplay between the cyclohexyl and nitro functional groups dictates the reactivity of this compound. A more profound understanding of the reaction mechanisms is essential for controlling its chemical transformations.

Potential research directions include:

Nitro Group Reduction: The reduction of the nitro group is a fundamental transformation. orientjchem.org Mechanistic studies could explore the catalytic reduction of this compound to 4-amino-2-cyclohexylphenol (B3058933), a potentially valuable synthetic intermediate. Understanding how the sterically demanding cyclohexyl group influences the kinetics and pathway of this reduction on various catalyst surfaces (e.g., noble metals, transition metal oxides) is a key research question. orientjchem.orgmdpi.com

Cyclohexyl Ring Functionalization: The direct functionalization of the C(sp³)–H bonds on the cyclohexyl ring is a challenging but rewarding area of modern organic chemistry. researchgate.net Research could focus on selective oxidation or halogenation of the cyclohexyl moiety while preserving the nitrophenol core. This would require a detailed mechanistic investigation to understand the directing effects of the phenol and nitro substituents on the reactivity of the aliphatic ring.

Electrophilic Aromatic Substitution: While the nitro group is deactivating, further substitution on the aromatic ring could be possible under specific conditions. Mechanistic studies could probe the regioselectivity of further nitration, halogenation, or sulfonation, clarifying how the existing substituents direct incoming electrophiles.

Reaction Kinetics: Detailed kinetic analysis of reactions involving this compound can provide invaluable mechanistic insights. researchgate.net For example, studying the kinetics of its formation during the nitration of 2-cyclohexylphenol (B93547) could help elucidate the factors controlling ortho- versus para-selectivity.

Rational Design of New Compounds Based on Theoretical Predictions of Reactivity and Electronic Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the synthesis of new compounds. aps.org This "rational design" approach can accelerate the discovery of novel materials and molecules with desired functionalities.

Future research in this area could involve:

In Silico Property Prediction: Using methods like Density Functional Theory (DFT), researchers can predict the electronic properties, acidity (pKa), and reactivity of this compound and its hypothetical derivatives. aps.org These predictions can guide synthetic efforts toward molecules with specific characteristics.

Derivative Libraries: Theoretical studies can be used to design virtual libraries of compounds based on the this compound scaffold. By systematically modifying the substituents (e.g., adding functional groups to the cyclohexyl ring or altering the electronic nature of the aromatic ring), it's possible to identify promising candidates for synthesis and testing in various applications. chemeurope.com

Tuning Electronic and Optical Properties: The nitro and hydroxyl groups significantly influence the electronic structure of the molecule. mdpi.com Computational models can predict how structural modifications would affect its absorption spectrum and other photophysical properties, which is relevant for applications such as pH indicators or advanced materials. wikipedia.org

Interdisciplinary Research at the Interface of Organic Chemistry and Physical Chemistry

The intersection of organic synthesis and physical chemistry provides opportunities to explore the fundamental properties and potential applications of this compound beyond its role as a chemical intermediate. ucsb.edusiu.edu

Promising interdisciplinary research areas include:

Photochemistry and Spectroscopy: Nitrophenols are known to have interesting photophysical properties. mdpi.com Ultrafast spectroscopic studies could be employed to investigate the excited-state dynamics of this compound, providing insights into its behavior upon light absorption and its potential use in light-sensitive materials or as a molecular probe.

Materials Science: The compound could serve as a building block for more complex materials. Research could explore its incorporation into polymers or self-assembled monolayers. Physical chemistry techniques would be essential to characterize the resulting materials' structural, thermal, and electronic properties.